N-benzyl-9-oxo-9H-fluorene-4-carboxamide
Description
Properties
Molecular Formula |
C21H15NO2 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
N-benzyl-9-oxofluorene-4-carboxamide |
InChI |
InChI=1S/C21H15NO2/c23-20-16-10-5-4-9-15(16)19-17(20)11-6-12-18(19)21(24)22-13-14-7-2-1-3-8-14/h1-12H,13H2,(H,22,24) |
InChI Key |
IJOBHHRDJNYRIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-9-oxo-9H-fluorene-4-carboxamide typically involves the reaction of 9-oxo-9H-fluorene-4-carboxylic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an organic solvent such as dichloromethane (DCM) and are conducted at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-9-oxo-9H-fluorene-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
Scientific Research Applications
N-benzyl-9-oxo-9H-fluorene-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-benzyl-9-oxo-9H-fluorene-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- Hydrophilic substituents (e.g., hydroxypropyl) increase melting points (148–150°C) compared to hydrophobic or flexible groups (e.g., dimethylaminoethyl, 103–105°C) .
Positional Isomers: 1-Carboxamide vs. 4-Carboxamide
and describe N-(biphenyl-4-yl)-9-oxo-9H-fluorene-1-carboxamide, a positional isomer with the carboxamide at the 1-position:
Key Findings :
- The 1-carboxamide isomer exhibits significantly higher lipophilicity (XLogP3 = 5.5 vs. ~3.5 for N-benzyl-4-carboxamide), likely due to the biphenyl group’s aromatic bulk.
- Both isomers share similar polar surface areas, suggesting comparable hydrogen-bonding capacity.
Sulfonamide-Based Analogs
and report sulfonamide derivatives with xanthone or xanthene cores, differing in scaffold but sharing the 9-oxo motif:
Key Findings :
- Sulfonamides exhibit higher melting points (e.g., 238–239°C) compared to carboxamides, likely due to stronger hydrogen-bonding capacity of sulfonamide groups .
- Chloro and fluoro substituents () may enhance metabolic stability but reduce solubility.
Nitro-Substituted Derivatives
highlights N⁴,N⁴-diethyl-2,7-dinitro-9-oxo-9H-fluorene-4-carboxamide, a derivative with electron-withdrawing nitro groups:
| Property | Nitro Derivative | N-Benzyl Target (Estimated) |
|---|---|---|
| Molecular Weight | 369.33 g/mol | ~299.35 g/mol |
| Substituents | 2,7-dinitro, N⁴-diethyl | N-benzyl |
| XLogP3 | - | ~3.5 |
Key Findings :
- Nitro groups increase molecular weight and may confer oxidative or photolytic instability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-benzyl-9-oxo-9H-fluorene-4-carboxamide?
- Methodological Answer : The compound can be synthesized via amide coupling between 9-oxo-9H-fluorene-4-carbonyl chloride and benzylamine. A typical procedure involves dissolving the carbonyl chloride in anhydrous dichloromethane (CH₂Cl₂) and adding it dropwise to a stirred solution of benzylamine and triethylamine (Et₃N) as a base. The reaction is monitored via TLC, followed by washing with water, drying over Na₂SO₄, and crystallization from methanol . For similar fluorenecarboxamides, yields of 75–88% have been reported using this approach, with characterization via ¹H-NMR and GC-MS.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- ¹H-NMR : Analyze aromatic proton signals (δ 7.30–7.89 ppm for fluorene and benzyl groups) and amide NH peaks (δ ~7.30–7.89 ppm) .
- Elemental Analysis : Verify C, H, and N content (e.g., C: ~73%, H: ~6%, N: ~9%) .
- GC-MS : Confirm molecular ion peaks (e.g., m/z 294 for analogous compounds) and fragmentation patterns .
Q. What solvents and storage conditions are recommended for this compound?
- Methodological Answer : Store in anhydrous methanol or dichloromethane under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid exposure to moisture, as fluorenecarboxamides may degrade under acidic/basic conditions. Physical stability data for related compounds indicate melting points of 103–105°C .
Advanced Research Questions
Q. How can conformational analysis elucidate the bioactivity of this compound?
- Methodological Answer : Perform X-ray crystallography using SHELXL or similar software to resolve the 3D structure, particularly the orientation of the benzyl group relative to the fluorene core . Computational methods (DFT or molecular dynamics) can predict intramolecular interactions, such as π-π stacking between aromatic rings, which may influence binding to biological targets . For experimental validation, compare NMR-derived coupling constants (e.g., vicinal J-values) with computational models .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Repeat synthesis : Ensure reaction conditions (e.g., anhydrous solvents, stoichiometry) are rigorously controlled to minimize byproducts .
- HPLC purification : Isolate impurities and characterize them via high-resolution mass spectrometry (HRMS).
- Variable-temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) that may cause peak splitting .
Q. How does the substitution pattern (e.g., benzyl vs. biphenyl groups) affect biological activity?
- Methodological Answer : Compare bioactivity data (e.g., IC₅₀ values) of this compound with analogs like N-(biphenyl-4-yl)-9-oxo-9H-fluorene-1-carboxamide. Use molecular docking to assess binding affinity to target proteins (e.g., HSV-2 protease) and correlate with logP values (XLogP3 ~5.5 for biphenyl analogs) . Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups) to test structure-activity relationships (SAR) .
Q. What advanced spectroscopic methods are suitable for studying electronic transitions in this compound?
- Methodological Answer :
- UV-Vis spectroscopy : Analyze λₘₐₓ shifts in polar vs. nonpolar solvents to assess solvatochromism.
- Fluorescence spectroscopy : Measure quantum yield and lifetime to evaluate potential as a fluorescent probe, similar to xanthone-based analogs .
- TD-DFT calculations : Predict excited-state properties and compare with experimental spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
